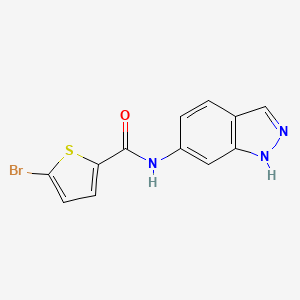
5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring and an indazole ring, both of which are known to possess biological activity.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of certain kinases, including Akt and ERK, which are known to play a role in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, it has been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide in lab experiments is its potential as a selective inhibitor of certain kinases, which can be useful in studying the role of these enzymes in various biological processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help to better understand its biological activity and potential applications. Another direction is to explore its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, research can be conducted to develop new synthetic methods for the compound, which can improve its availability for research and potential applications.
Métodos De Síntesis
The synthesis of 5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide can be achieved through a multi-step process. The first step involves the synthesis of 5-bromo-2-thiophenecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1H-indazole-6-amine to yield the final product. The overall process involves the use of various reagents and solvents, including thionyl chloride, triethylamine, and dichloromethane.
Aplicaciones Científicas De Investigación
5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. It has been shown to possess anticancer activity, with studies indicating that it can inhibit the growth of various cancer cell lines. Additionally, it has been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.
Propiedades
IUPAC Name |
5-bromo-N-(1H-indazol-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3OS/c13-11-4-3-10(18-11)12(17)15-8-2-1-7-6-14-16-9(7)5-8/h1-6H,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLHCIUMYMZQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7567035.png)
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]-2-pyrimidin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7567039.png)
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7567053.png)
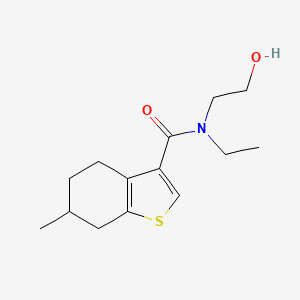
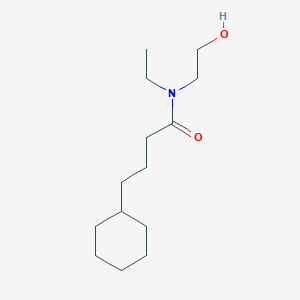
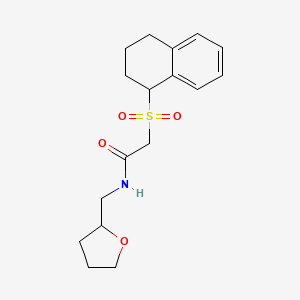
![N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7567072.png)
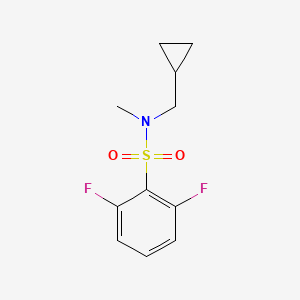
![2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B7567093.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7567116.png)
![N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide](/img/structure/B7567123.png)
![N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B7567131.png)
![1-[2-[[(4-Fluorophenyl)-phenylmethyl]amino]acetyl]imidazolidin-2-one](/img/structure/B7567140.png)